The emergence of antibiotic resistance among Gram-positive pathogens has necessitated the development of new antibacterial agents. Oxazolidinones, a novel class of synthetic antibacterial agents, have shown promising activity against a range of multiply-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), penicillin-resistant streptococci, and vancomycin-resistant enterococci123. This class of drugs, which includes notable examples such as linezolid and eperezolid, has garnered attention due to its unique mechanism of action and its potential to overcome existing resistance mechanisms2.
Oxazolidinones have found their place in clinical settings for the treatment of Gram-positive infections, particularly those caused by resistant strains3. Their pharmacokinetic properties, including good penetration and accumulation in tissues such as bone, lung, and cerebrospinal fluid, make them suitable for treating surgical infections and other serious conditions3. Beyond their use as antibacterial agents, the oxazolidinone framework has been explored for its potential in other biological activities. This includes the development of enzyme inhibitors, agonists, and antagonists, with a special mention of selective monoamine oxidase inhibitors like befloxatone2. The oxazolidinone nucleus is also present in the structures of some biologically active natural products and has been used in the synthesis of isosteric aza analogues of natural compounds, demonstrating the versatility of this chemical structure2.
The synthesis of 2-(2-Oxo-1,3-oxazolidin-3-yl)ethanethioamide can be achieved through several methods, typically involving the reaction of appropriate precursors under controlled conditions. One common synthetic route involves the condensation of an isothiocyanate with an oxazolidinone derivative.
The yield and purity of the product can be optimized by employing techniques such as recrystallization or chromatography for purification.
The molecular structure of 2-(2-Oxo-1,3-oxazolidin-3-yl)ethanethioamide features a five-membered oxazolidinone ring fused with an ethanethioamide group. The key structural components include:
2-(2-Oxo-1,3-oxazolidin-3-yl)ethanethioamide can participate in several chemical reactions:
Reactions typically require mild conditions, with careful control of temperature and pH to prevent decomposition or side reactions.
The physical properties of 2-(2-Oxo-1,3-oxazolidin-3-yl)ethanethioamide include:
The melting point is often reported between 150°C to 160°C depending on purity.
The scientific applications of 2-(2-Oxo-1,3-oxazolidin-3-yl)ethanethioamide are primarily focused on medicinal chemistry and pharmacology:
The compound is systematically named 2-(2-oxo-1,3-oxazolidin-3-yl)ethanethioamide, which precisely defines its core structural features. The parent heterocycle is a 1,3-oxazolidin-2-one ring, where the nitrogen atom at position 3 is linked to an ethanethioamide group (–CH₂–C(=S)NH₂). This nomenclature adheres to IUPAC rules by:
Table 1: Systematic Identifiers
Identifier Type | Value |
---|---|
IUPAC Name | 2-(2-Oxo-1,3-oxazolidin-3-yl)ethanethioamide |
CAS Registry Number | 172514-88-4 |
Common Synonyms | 2-(2-Oxooxazolidin-3-yl)thioacetamide; 2-(2-Ketooxazolidin-3-yl)thioacetamide |
The molecular formula C₅H₈N₂O₂S confirms the elemental composition:
The molecular weight is 160.19 g/mol, calculated as:(5 × 12.01) + (8 × 1.01) + (2 × 14.01) + (2 × 16.00) + (1 × 32.06) = 160.19 [3] [5].
Table 2: Elemental Composition and Mass Contribution
Element | Atom Count | Atomic Mass (g/mol) | Total Mass (g/mol) |
---|---|---|---|
Carbon (C) | 5 | 12.01 | 60.05 |
Hydrogen (H) | 8 | 1.01 | 8.08 |
Nitrogen (N) | 2 | 14.01 | 28.02 |
Oxygen (O) | 2 | 16.00 | 32.00 |
Sulfur (S) | 1 | 32.06 | 32.06 |
Total | 18 | - | 160.19 |
The compound’s topology is unambiguously defined using standardized notation systems:
C(C(=S)N)N1C(OCC1)=O
[3] [5] N1C(OCC1)=O
= 1,3-oxazolidin-2-one ring; C(C(=S)N)
= ethanethioamide linked to N1. InChI=1S/C5H8N2O2S/c6-4(10)3-7-1-2-9-5(7)8/h1-3H2,(H2,6,10)
[3] WHJKRMRYZLBIRT-UHFFFAOYSA-N
[3] [5] UHFFFAOYSA
segment confirms the absence of stereochemistry. While experimental crystallographic data for this specific compound is absent in public databases (e.g., Crystallography Open Database [7]), key conformational properties are inferred from related structures and computational modeling:
Table 3: Predicted Bond Parameters and Conformational Features
Structural Feature | Parameter | Description |
---|---|---|
Oxazolidinone ring | Ring conformation | Planar (Δ atoms < 0.05 Å deviation) |
C=O (ring) bond length | ~1.21 Å | Standard carbonyl bond |
C=S bond length | ~1.68 Å | Longer than C=O due to sulfur size |
N–C–C–S dihedral angle | ~60° (gauche) | Minimizes steric repulsion |
Hydrogen-bonding propensity | Thioamide –NH₂ (donor); C=O/S (acceptors) | Stabilizes crystal packing/ligand binding |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: